molecular formula C21H27NO3 B1245375 Pipernonaline CAS No. 88660-10-0

Pipernonaline

Cat. No.: B1245375
CAS No.: 88660-10-0
M. Wt: 341.4 g/mol
InChI Key: PKLGRWSJBLGIBF-JMQWPVDRSA-N
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Scientific Research Applications

Pipernonaline has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Pipernonaline, a piperine derivative, primarily targets insect pests and cancer cells . It has shown potent larvicidal activity against Aedes aegypti and Culex pipiens pallens . In the context of cancer, this compound has demonstrated antiprostate cancer activity by inhibiting the proliferation of androgen-dependent/independent LNCaP/PC-3 prostate cells .

Mode of Action

This compound interacts with its targets by acting as a neurotoxin in insects . It modifies axonal excitability, an effect initially described as "pyrethroid-like" . In cancer cells, this compound activates caspase-3, promoting procaspase-3/PARP cleavage . It also mediates reactive oxygen species (ROS) production, increases intracellular Ca(2+), and causes mitochondrial membrane depolarization .

Biochemical Pathways

This compound affects several biochemical pathways. In cancer cells, it influences the caspase-3 pathway, leading to apoptosis . It also impacts pathways related to ROS production and calcium signaling . In insects, this compound’s neurotoxic effect likely involves sodium current modulation .

Result of Action

The result of this compound’s action is the control of insect pests and potential therapeutic effects against prostate cancer . Its neurotoxic effects lead to the death of insect larvae , while its influence on caspase-3 and ROS pathways can lead to apoptosis in cancer cells .

Action Environment

The efficacy of this compound, like many natural compounds, can be influenced by environmental factors. For instance, the residual repellent effect of Piper nigrum, a source of this compound, was found to be much less under full sunlight . This suggests that environmental conditions such as light exposure could impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Pipernonaline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage within cells. Additionally, this compound has shown inhibitory effects on certain enzymes like cyclooxygenase, which is involved in inflammatory pathways . The compound’s ability to modulate these enzymes highlights its potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . In neuronal cells, this compound has demonstrated neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the cellular level. This compound binds to specific receptors and enzymes, leading to the inhibition or activation of their functions . For instance, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and activating the intrinsic apoptotic pathway . The compound also modulates gene expression by influencing the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, this compound has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in animal models have demonstrated that this compound can maintain its therapeutic effects, such as improved cognitive function and reduced tumor growth, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has shown beneficial effects, such as reduced inflammation, improved cognitive function, and inhibition of tumor growth . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing its potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of this compound and its metabolites from the body . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and pyruvate kinase . These effects on metabolic pathways contribute to the compound’s overall biological activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for its biological activity, as it allows this compound to interact with target biomolecules and exert its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . This compound can also translocate to the nucleus, where it modulates gene expression by influencing the activity of transcription factors . Additionally, the compound’s localization in the mitochondria allows it to regulate mitochondrial function and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pipernonaline can be synthesized through several methods. One common approach involves the extraction of the compound from the fruits of Piper longum using solvents like methanol. The extraction process is followed by purification steps such as column chromatography to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Piper longum fruits. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pipernonaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with altered biological activities .

Comparison with Similar Compounds

Uniqueness of Pipernonaline: this compound is unique due to its combination of anti-inflammatory, antitumor, and insecticidal properties. Its ability to inhibit cancer cell growth and reduce inflammation makes it a valuable compound for medical research.

Properties

IUPAC Name

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGRWSJBLGIBF-JMQWPVDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pipernonaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88660-10-0
Record name Pipernonaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88660-10-0
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Record name 88660-10-0
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Record name Pipernonaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

54 - 55.5 °C
Record name Pipernonaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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